molecular formula C4H10N2O B079666 1,4-diaminobutan-2-one CAS No. 13123-70-1

1,4-diaminobutan-2-one

Cat. No.: B079666
CAS No.: 13123-70-1
M. Wt: 102.14 g/mol
InChI Key: ODANWMOQWMHGCY-UHFFFAOYSA-N
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Description

1,4-diaminobutan-2-one is a chemical compound with the molecular formula C4H10N2O It is known for its role as a competitive inhibitor of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-diaminobutan-2-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of succinic acid dinitrile. This process typically requires specific catalysts and controlled reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1,4-diamino-2-butanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow principles similar to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-diaminobutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydrogen peroxide, ammonium ions, and α-oxoaldehyde, among others. These products are often intermediates in further chemical transformations.

Mechanism of Action

1,4-diaminobutan-2-one exerts its effects primarily through the inhibition of ornithine decarboxylase. This inhibition leads to a decrease in polyamine levels, which can affect various cellular processes. The compound also exhibits pro-oxidant properties, undergoing metal-catalyzed oxidation to produce reactive oxygen species, which contribute to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-diaminobutan-2-one is unique due to its dual role as an ornithine decarboxylase inhibitor and a pro-oxidant compound. This combination of properties makes it particularly valuable in research focused on polyamine metabolism and oxidative stress.

Properties

IUPAC Name

1,4-diaminobutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-2-1-4(7)3-6/h1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODANWMOQWMHGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13123-70-1 (Parent), 3660-09-1 (di-hydrochloride)
Record name 1,4-Diaminobutan-2-one dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30927135
Record name 1,4-Diaminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3660-09-1, 13123-70-1
Record name 1,4-Diaminobutan-2-one dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diaminobutan-2-one dihydrochloride
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